

Application Note: Analysis of Methamidophos Residue by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Methamidophos

Cat. No.: B033315

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Introduction

Methamidophos is a broad-spectrum organophosphate insecticide and acaricide.[1] Due to its high toxicity and potential risks to human health and the environment, its use has been restricted or banned in many countries.[1] **Methamidophos** can also be present as a metabolite of the insecticide acephate.[1][2] Consequently, sensitive and reliable analytical methods are required for the determination of **methamidophos** residues in food and environmental samples to ensure consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues.[3] This application note provides a detailed protocol for the determination of **methamidophos** residues in various matrices using GC-MS.

Principle

The method involves the extraction of **methamidophos** from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by gas chromatography-mass spectrometry. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that offers high recovery and efficiency.[4][5] Following extraction and cleanup, the sample extract is injected into the GC-MS system. In the gas chromatograph, **methamidophos** is separated from other components based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The

resulting mass spectrum, which is characteristic of the **methamidophos** molecule, allows for its unambiguous identification and quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed.[5][6]

Apparatus and Reagents

- Apparatus:
 - Gas chromatograph-mass spectrometer (GC-MS) or tandem mass spectrometer (GC-MS/MS)
 - Homogenizer
 - Centrifuge
 - Vortex mixer
 - Rotary evaporator or nitrogen evaporator
 - Analytical balance
 - Syringes and vials
 - Solid-phase extraction (SPE) manifold and cartridges (if required for cleanup)
- Reagents:
 - **Methamidophos** analytical standard
 - Acetonitrile (HPLC grade)
 - Acetone (pesticide residue grade)
 - Ethyl acetate (pesticide residue grade)
 - Hexane (pesticide residue grade)
 - Anhydrous magnesium sulfate (MgSO_4)

- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)
- C18 sorbent
- Helium (carrier gas, 99.999% purity)

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of **methamidophos** (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate or acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 5, 10, 50, 100, 250, and 500 ng/mL).^[5] To account for matrix effects, it is highly recommended to prepare matrix-matched calibration standards by fortifying blank matrix extracts with the working standard solutions.

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) until a uniform consistency is achieved.
- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.^[4]
 - Add 10-15 mL of acetonitrile (with 1% acetic acid, if necessary).^[5]
 - Add the appropriate salting-out mixture. A common mixture is 4 g of anhydrous MgSO₄ and 1 g of NaCl.^[4]
 - Cap the tube tightly and vortex vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.^[4]
- Cleanup (Dispersive Solid-Phase Extraction - dSPE):

- Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a mixture of sorbents. A common mixture for general food matrices is 150 mg of anhydrous MgSO_4 and 50 mg of PSA per mL of extract. For pigmented samples, GCB may be added, and for samples with high-fat content, C18 may be included.
- Vortex for 30 seconds to 1 minute.
- Centrifuge at a high speed for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter into a GC vial.
 - The extract is now ready for GC-MS analysis. In some cases, a solvent exchange to a more volatile solvent or concentration of the extract may be necessary to achieve the desired sensitivity.

GC-MS Conditions

The following table provides typical GC-MS and GC-MS/MS parameters for the analysis of **methamidophos**. These parameters may require optimization based on the specific instrument and column used.

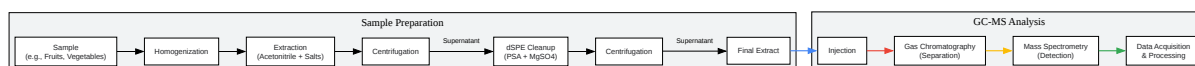
Parameter	Value
Gas Chromatograph	
Injection Port	Splitless
Injection Volume	1-2 µL
Inlet Temperature	250 °C
Carrier Gas	Helium
Flow Rate	1.0 - 1.5 mL/min (constant flow)
Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program	Initial temp 50-80°C, hold for 1-2 min, ramp at 10-25°C/min to 200-250°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp	230 - 250 °C
Quadrupole Temp	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or MRM
SIM Ions (m/z)	141 (Quantifier), 94, 79, 126 (Qualifiers)
MRM Transitions	141 > 94 (Quantifier), 141 > 125, 141 > 79 (Qualifiers)

Data Presentation

The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for **methamidophos** analysis in various matrices.

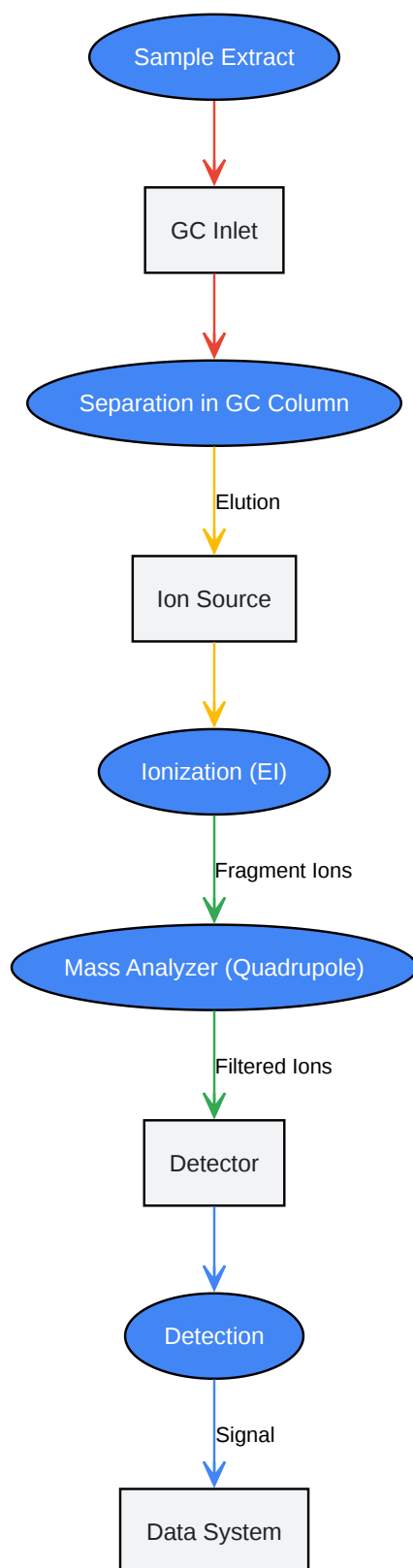
Matrix	Linearity (r ²)	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Vegetables	>0.99	0.02 - 0.04	0.01	74 - 113	1.3 - 6.1	[7]
Fruits and Vegetables	>0.99	-	0.005	-	-	[5]
Soil	-	0.0038	-	95.4	-	[3]
Water	-	0.00001 - 0.000013	-	95.8 - 96.1	-	[3]
Urine	-	0.001 - 0.005	-	-	-	[3]

Visualizations



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Caption: Experimental workflow for **Methamidophos** residue analysis.



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Caption: Principle of GC-MS analysis for **Methamidophos**.

Conclusion

This application note presents a reliable and robust method for the determination of **methamidophos** residues in various matrices using gas chromatography-mass spectrometry. The described QuEChERS sample preparation protocol is efficient and provides good recoveries. The GC-MS method offers high sensitivity and selectivity for the accurate quantification of **methamidophos** at trace levels. Proper method validation is crucial to ensure the reliability of the results. This method is suitable for routine monitoring of **methamidophos** residues in food safety and environmental laboratories.

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